molecular formula C7H12ClF3N2O B2666006 N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride CAS No. 2378503-39-8

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride

Cat. No.: B2666006
CAS No.: 2378503-39-8
M. Wt: 232.63
InChI Key: HYONFENOHRKUPI-UHFFFAOYSA-N
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Description

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride is a cyclopropane-based carboxamide derivative featuring a trifluoromethyl group and a primary amine moiety. The compound’s structure combines a cyclopropanecarboxamide core with a 3-amino-1,1,1-trifluoropropan-2-yl substituent, which is protonated as a hydrochloride salt to enhance solubility and stability.

Key structural attributes include:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability.
  • Primary amine: Facilitates salt formation (hydrochloride) and hydrogen-bonding interactions.

This compound is cataloged by suppliers like Enamine Ltd and CymitQuimica, with derivatives priced for research use (e.g., 50 mg for €529) .

Properties

IUPAC Name

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5(3-11)12-6(13)4-1-2-4;/h4-5H,1-3,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYONFENOHRKUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride can be achieved through several routes. One common method involves the reaction of 3-amino-1,1,1-trifluoropropan-2-ol with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group and cyclopropane ring contribute to its binding affinity and specificity. The compound may inhibit enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents PSA (Ų) LogP Key Features Reference
N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride Not explicitly reported Cyclopropane, trifluoromethyl, primary amine High rigidity, fluorinated for metabolic stability
(1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride C₉H₁₅ClF₂N₂O₃S 304.75 Difluoromethyl, sulfonyl, methylcyclopropyl 97.64 2.94 Enhanced polarity (sulfonyl), stereospecific activity
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride C₇H₁₅ClN₂O 178.66 Dimethylamide, methylamino Simplified structure with tertiary amine; lower molecular weight
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine hydrochloride C₁₀H₁₁Cl₂N 216.11 Chlorophenyl, methylamino Aromatic chlorophenyl group for π-π interactions

Analysis of Structural Modifications and Implications

a) Trifluoromethyl vs. Difluoromethyl Groups

The trifluoromethyl group in the parent compound increases lipophilicity compared to the difluoromethyl group in the (1R,2R)-stereoisomer . However, the difluoromethyl analogue incorporates a sulfonyl group, significantly raising its polar surface area (PSA: 97.64 Ų) and likely improving aqueous solubility. The trifluoromethyl group’s stronger electron-withdrawing nature may enhance metabolic resistance compared to difluoromethyl .

b) Cyclopropane Modifications
  • Sulfonyl vs. Carboxamide Linkers: The sulfonyl group in introduces a polar, hydrogen-bond acceptor, whereas the carboxamide in the parent compound acts as both donor and acceptor.
  • Aromatic Substitutions : The chlorophenyl derivative replaces the trifluoropropanamine chain with a chlorinated aromatic ring, favoring hydrophobic interactions in target binding.
c) Amine Functionalization
  • The primary amine in the parent compound contrasts with the tertiary amine in the N,N-dimethyl analogue , which reduces basicity and may alter pharmacokinetics.

Physicochemical and Pharmacological Considerations

  • LogP and Lipophilicity : The difluoromethyl-sulfonyl derivative has a higher LogP (2.94) than typical carboxamides, suggesting balanced membrane permeability.
  • Salt Forms : All compounds are hydrochlorides, improving solubility for in vitro assays.

Biological Activity

N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10ClF3N2O
  • CAS Number : 122150051

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of certain enzymatic pathways involved in cellular processes.

Key Mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown potential as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
  • Cell Cycle Regulation : The compound may influence cell cycle checkpoints, promoting apoptosis in cancer cells.

Biological Activity Data

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
CytotoxicityInhibitory effects on cancer cells
Enzyme InhibitionPotential inhibition of VEGFR-2
ADMET ProfileFavorable absorption and metabolism
ToxicityMild toxicity observed in vitro

Case Study 1: Cancer Cell Line Testing

In vitro studies conducted on HepG2 (liver) and MCF-7 (breast) cancer cell lines demonstrated that the compound exhibits significant cytotoxicity. The IC50 values were found to be 21.00 µM and 26.10 µM respectively, indicating a potent effect against these cell lines while maintaining selectivity towards normal cells.

Case Study 2: VEGFR-2 Inhibition

A recent investigation into the compound's ability to inhibit VEGFR-2 revealed an IC50 value of 65 nM. This suggests strong potential for therapeutic application in treating angiogenesis-related diseases such as cancer.

ADMET Analysis

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were evaluated to assess the compound's viability for therapeutic use:

  • Absorption : High oral bioavailability predicted.
  • Distribution : Moderate tissue distribution expected due to lipophilicity.
  • Metabolism : Likely hepatic metabolism with potential for drug-drug interactions.
  • Excretion : Primarily renal excretion anticipated.
  • Toxicity : Mild toxicity noted; further studies required to evaluate long-term effects .

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